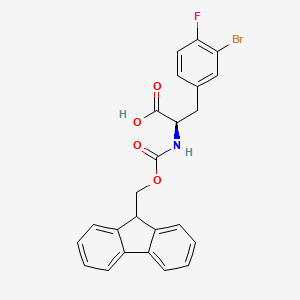
5-(Trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases and often requires anhydrous conditions to prevent side reactions . For instance, the reaction between 3-(trifluoromethyl)quinoxalin-2(1H)-one and various electrophiles can yield a range of substituted quinoxalines .
Industrial Production Methods: Industrial production methods for quinoxalines, including this compound, often focus on green chemistry principles. These methods may involve solvent-free reactions, the use of alternative reaction media such as water or ionic liquids, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can yield compounds with different biological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups, leading to a variety of derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include quinoxaline 1,4-di-N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Trifluoromethyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections. The compound’s stability and bioactivity enhance its suitability for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of dyes, fluorescent materials, and optoelectronic devices. Its unique optical properties make it an essential component in various technological applications .
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline 1,4-di-N-oxides exert their effects by causing DNA damage, leading to apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparaison Avec Des Composés Similaires
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities but lacking the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, biological activity, and ability to interact with various molecular targets. This makes it a valuable compound for research and development in multiple fields .
Propriétés
Formule moléculaire |
C9H5F3N2 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
Clé InChI |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
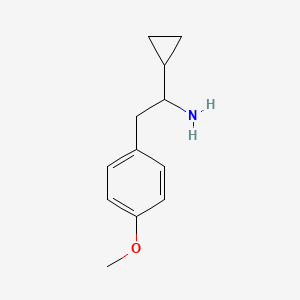
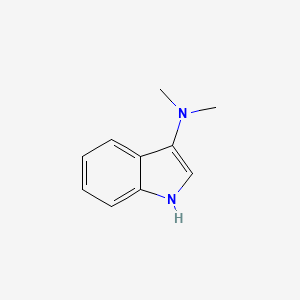
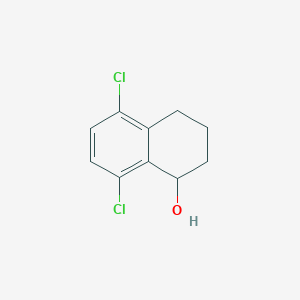
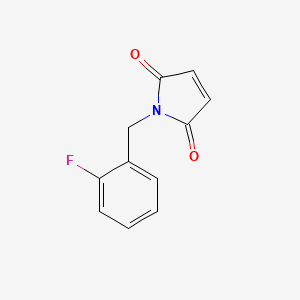

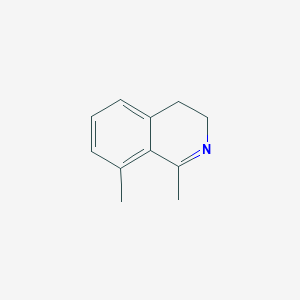
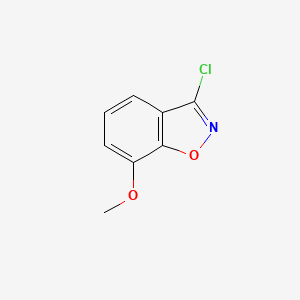
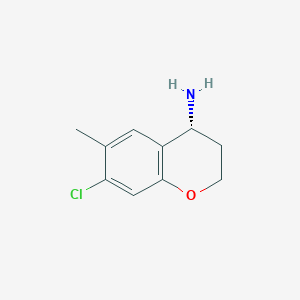
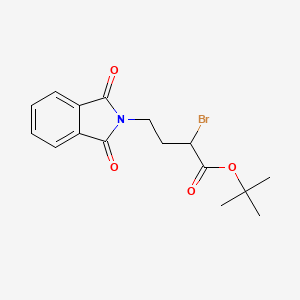
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)

![1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde](/img/structure/B15233867.png)
